N-cyclopropyl-N-(oxetan-3-yl)oxetane-3-sulfonamide
Description
N-cyclopropyl-N-(oxetan-3-yl)oxetane-3-sulfonamide is a compound that features a unique combination of cyclopropyl and oxetane rings, along with a sulfonamide group. This structure imparts distinct physicochemical properties, making it a subject of interest in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
N-cyclopropyl-N-(oxetan-3-yl)oxetane-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4S/c11-15(12,9-5-14-6-9)10(7-1-2-7)8-3-13-4-8/h7-9H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGYWUAEDVFSKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2COC2)S(=O)(=O)C3COC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N-(oxetan-3-yl)oxetane-3-sulfonamide typically involves the formation of the oxetane ring followed by the introduction of the sulfonamide group. One common method is the cyclization of appropriate precursors under controlled conditions to form the oxetane ring. This can be achieved through intramolecular cyclization reactions involving C-O bond formation .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The specific conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N-(oxetan-3-yl)oxetane-3-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups, such as amines.
Substitution: The oxetane ring can participate in nucleophilic substitution reactions, leading to ring-opening or ring-expansion products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can lead to various ring-opened or ring-expanded derivatives.
Scientific Research Applications
N-cyclopropyl-N-(oxetan-3-yl)oxetane-3-sulfonamide has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Its sulfonamide group is known for its pharmacological properties, making it a potential lead compound for drug discovery and development.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-(oxetan-3-yl)oxetane-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The oxetane ring’s strain energy can also play a role in its reactivity, facilitating interactions with enzymes and other proteins.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-N-(oxetan-3-yl)oxetane-3-carboxamide
- N-cyclopropyl-N-(oxetan-3-yl)oxetane-3-phosphonamide
Uniqueness
N-cyclopropyl-N-(oxetan-3-yl)oxetane-3-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct pharmacological properties compared to its carboxamide and phosphonamide analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
